

Application Notes: Protocol for Assessing LRRK2 Inhibition by GNE-7915 Tosylate

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Compound of Interest		
Compound Name:	GNE-7915 tosylate	
Cat. No.:	B2621562	Get Quote

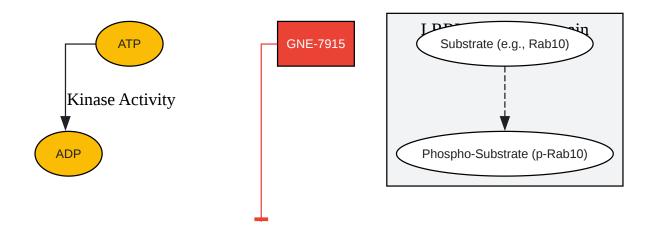
Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain enzyme with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][3] The G2019S mutation, which is the most common pathogenic mutation, results in increased LRRK2 kinase activity, positioning LRRK2 as a critical therapeutic target for developing disease-modifying treatments.[1][2] GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[4][5] [6] It serves as an essential research tool for studying LRRK2 signaling pathways and for the preclinical development of novel therapeutics for Parkinson's disease.

Mechanism of Action

GNE-7915 is a Type I kinase inhibitor that functions by competitively binding to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[1][7] This action prevents the catalytic transfer of a phosphate group from ATP to LRRK2 substrates. The inhibition of LRRK2's kinase activity can be reliably quantified by monitoring the phosphorylation status of LRRK2 itself (autophosphorylation at Serine 935) and its key physiological substrates, such as Rab10.[1] A reduction in the phosphorylation of these biomarkers is a direct indicator of target engagement and inhibition by GNE-7915.





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Caption: Mechanism of LRRK2 inhibition by GNE-7915.

Quantitative Data Summary

The inhibitory activity and selectivity of GNE-7915 have been characterized across biochemical and cellular assays.



Parameter	Value	Description	Reference
Biochemical IC₅o	9 nM	The concentration required to inhibit 50% of LRRK2 kinase activity in a purified enzyme assay.	[4][5][8][9]
Biochemical K _i	1 nM	The inhibition constant, representing the binding affinity of GNE-7915 to the LRRK2 enzyme.	[2][5][8][9]
Kinase Selectivity	Highly Selective	When tested against a panel of 187 kinases at 100 nM, only TTK was inhibited by more than 50%.	[2][4][8]
In Vivo Efficacy	Brain Penetrant	Achieves significant inhibition of LRRK2 substrate phosphorylation in the mouse brain following systemic administration.	[5][10]

Experimental Protocols

Here we provide detailed protocols for assessing LRRK2 inhibition by GNE-7915 in biochemical, cellular, and in vivo settings.

Protocol 1: Biochemical LRRK2 Kinase Inhibition Assay

This protocol uses the ADP-Glo[™] luminescence-based assay to measure the amount of ADP produced by the LRRK2 kinase reaction, which is inversely proportional to the inhibitory activity of GNE-7915.



Materials:

- Recombinant human LRRK2 enzyme
- LRRKtide peptide substrate
- GNE-7915 tosylate
- ATP
- Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[11]
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well assay plates (low volume, white)
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of GNE-7915 tosylate in DMSO, starting from 10 μM. Then, dilute these solutions into the Kinase Buffer. A DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition) should be included.
- Reaction Setup:
 - \circ Add 1 µL of the diluted GNE-7915 or DMSO control to the wells of a 384-well plate.[11]
 - Add 2 μL of LRRK2 enzyme diluted in Kinase Buffer to each well.[11]
 - Initiate the kinase reaction by adding 2 μL of a pre-mixed solution containing LRRKtide substrate and ATP in Kinase Buffer.[11]
- Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[1][11]
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][11]

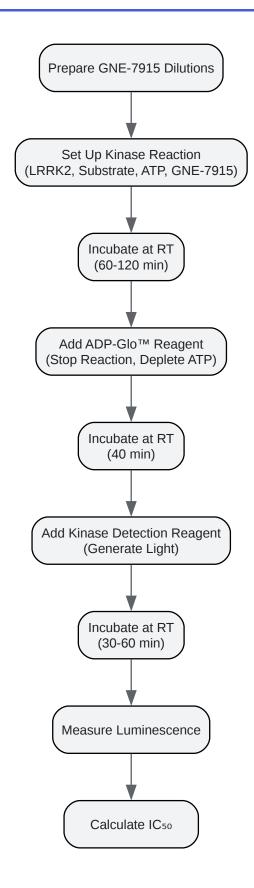
Methodological & Application





- Incubate at room temperature for 40 minutes.[1][11]
- Luminescence Generation:
 - Add 10 μL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.[1][11]
 - Incubate at room temperature for 30-60 minutes.[11]
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity
 is directly proportional to the amount of ADP produced and, therefore, correlates with LRRK2
 activity.
- Analysis: Calculate the percent inhibition for each GNE-7915 concentration relative to the DMSO control. Plot the percent inhibition against the log concentration of GNE-7915 and fit the data to a four-parameter dose-response curve to determine the IC50 value.





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Caption: Workflow for the biochemical LRRK2 inhibition assay.



Protocol 2: Cell-Based LRRK2 Inhibition Assay via Western Blot

This protocol measures the inhibition of LRRK2 kinase activity in a cellular environment by quantifying the phosphorylation of LRRK2 at Serine 935 (pS935).

Materials:

- HEK293T or SH-SY5Y cells
- · Cell culture medium and reagents
- GNE-7915 tosylate
- Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and PVDF membranes
- Primary antibodies: Rabbit anti-pS935-LRRK2, Rabbit anti-total LRRK2, Mouse anti-GAPDH (loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Chemiluminescent substrate (ECL)
- Imaging system for chemiluminescence

Procedure:

- · Cell Culture and Treatment:
 - Plate cells in 6-well plates and grow to 80-90% confluency.
 - Treat the cells with varying concentrations of GNE-7915 (e.g., 0.1 nM to 1000 nM) or DMSO (vehicle control) for 90 minutes to 2 hours.

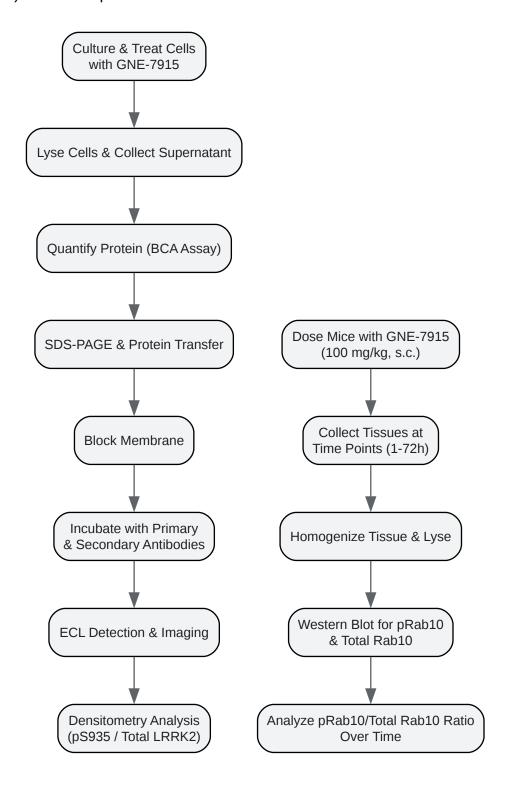


Cell Lysis:

- Wash the cells once with ice-cold PBS.
- Add 100-200 μL of ice-cold Lysis Buffer to each well and scrape the cells.
- Incubate the lysate on ice for 20 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
- Protein Quantification:
 - Collect the supernatant (cell lysate).
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
 - Load 20-40 μg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[1]
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (anti-pS935-LRRK2, anti-total LRRK2, and anti-GAPDH) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection and Analysis:



- Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software. Calculate the ratio of pS935-LRRK2 to total LRRK2 for each treatment condition and normalize to the loading control (GAPDH). A dose-dependent decrease in this ratio indicates LRRK2 inhibition.





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